Isatropolone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isatropolone A is a non-benzenoid aromatic compound produced by the bacterium Streptomyces sp CPCC 204095This compound has garnered significant attention due to its potent activity against Leishmania donovani, a parasite responsible for leishmaniasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The biosynthesis of Isatropolone A involves a series of enzymatic reactions regulated by specific genes within the Streptomyces sp. CPCC 204095. The key regulators, IsaF and IsaJ, play crucial roles in orchestrating the transcription of the gene cluster essential for isatropolone biosynthesis. IsaF acts as a pathway-specific activator, while IsaJ upregulates the expression of the cytochrome P450 monooxygenase IsaS, which is vital for the yield and proportion of this compound .

Industrial Production Methods

Industrial production of this compound has been optimized through genetic modifications and fermentation techniques. By overexpressing IsaF and optimizing fermentation parameters, researchers have achieved a maximum yield of 980.8 mg/L of this compound in small-scale solid-state fermentation .

Análisis De Reacciones Químicas

Types of Reactions

Isatropolone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions

Reduction: Specific reducing agents are used to convert this compound into its reduced forms.

Substitution: Various nucleophiles can substitute functional groups in this compound under appropriate conditions.

Major Products

The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

Isatropolone A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying non-benzenoid aromatic compounds and their unique properties.

Biology: this compound is used to investigate the biosynthetic pathways of tropolones and their regulatory mechanisms.

Mecanismo De Acción

Isatropolone A exerts its effects by targeting specific molecular pathways. It induces autophagy in human HepG2 cells, a process that involves the degradation and recycling of cellular components. The compound’s activity against Leishmania donovani is comparable to that of miltefosine, the only oral drug currently available for treating leishmaniasis .

Comparación Con Compuestos Similares

Isatropolone A is structurally similar to other tropolones, such as Isatropolone C, rubrolones, and rubterolones. These compounds share a seven-membered tropolone ring but differ in their functional groups and biological activities. This compound is unique due to its potent anti-leishmaniasis activity and its specific regulatory mechanisms involving IsaF and IsaJ .

List of Similar Compounds

- Isatropolone C

- Rubrolones

- Rubterolones

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its unique structure, potent biological activities, and complex biosynthetic pathways make it a valuable subject for further research and development.

Actividad Biológica

Isatropolone A is a secondary metabolite derived from Streptomyces species, notable for its diverse biological activities, particularly against various pathogens and its potential therapeutic applications. This article delves into the chemical structure, biosynthesis, and significant biological effects of this compound, supported by data tables and case studies.

Chemical Structure and Biosynthesis

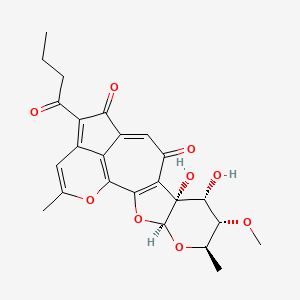

This compound belongs to a class of compounds known as isatropolones, characterized by a unique fused cyclopentadienone-tropolone-oxacyclohexadiene structure. The biosynthesis of isatropolones involves complex pathways typical of secondary metabolites in actinomycetes, specifically through type II polyketide synthase mechanisms. This pathway has been elucidated using labeling experiments and gene cluster analysis, revealing that the compound's 1,5-diketone moiety allows it to react with amines and amino acids, forming covalent bonds that contribute to its biological activity .

Biological Activities

1. Antiparasitic Activity

This compound exhibits potent activity against Leishmania donovani, the causative agent of leishmaniasis. In vitro studies have shown that this compound can inhibit the growth of this parasite effectively, making it a candidate for further development as an antiparasitic agent. The mechanism is believed to involve interference with the parasite's metabolic pathways .

2. Induction of Autophagy

Recent studies have demonstrated that this compound can induce autophagy in human liver cancer cells (HepG2). This effect is characterized by increased expression of autophagy-related proteins such as ATG4B and LC3B-II/I ratio, alongside decreased P62 levels. The compound's ability to modulate autophagy pathways suggests potential applications in cancer therapy .

3. Biological Control in Agriculture

Isatropolone C, a related compound from the same family, has shown promise in controlling potato common scab caused by Streptomyces spp. The application of Isatropolone C significantly reduced disease severity in greenhouse assays, indicating its potential as a biocontrol agent in agriculture. This highlights the versatility of isatropolones beyond medicinal applications .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antiparasitic Efficacy

In a controlled laboratory setting, this compound was tested against Leishmania donovani. The results indicated a significant reduction in parasite viability at concentrations as low as 10 µg/mL after 48 hours of exposure. This study underscores the compound's potential for therapeutic use against leishmaniasis.

Case Study 2: Autophagy Activation

A study investigating the effects of this compound on HepG2 cells revealed that treatment with the compound led to a dose-dependent increase in autophagic markers. Western blot analysis confirmed elevated levels of LC3B-II and reduced P62, suggesting effective autophagy induction which may be beneficial in cancer treatment strategies.

Propiedades

Fórmula molecular |

C24H24O9 |

|---|---|

Peso molecular |

456.4 g/mol |

Nombre IUPAC |

(4S,6R,7S,8R,9R)-15-butanoyl-8,9-dihydroxy-7-methoxy-6,18-dimethyl-3,5,19-trioxapentacyclo[11.6.1.02,10.04,9.016,20]icosa-1(20),2(10),12,15,17-pentaene-11,14-dione |

InChI |

InChI=1S/C24H24O9/c1-5-6-13(25)16-11-7-9(2)31-20-15(11)12(18(16)27)8-14(26)17-21(20)33-23-24(17,29)22(28)19(30-4)10(3)32-23/h7-8,10,19,22-23,28-29H,5-6H2,1-4H3/t10-,19-,22-,23+,24-/m1/s1 |

Clave InChI |

GPTONKSPQNETHU-JFTNPKFKSA-N |

SMILES isomérico |

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3O[C@H]5[C@@]4([C@@H]([C@@H]([C@H](O5)C)OC)O)O)C1=O)C |

SMILES canónico |

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3OC5C4(C(C(C(O5)C)OC)O)O)C1=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.